

Technical Guide: Physicochemical Properties of 1-iodocyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-iodocyclohexene**

Cat. No.: **B092552**

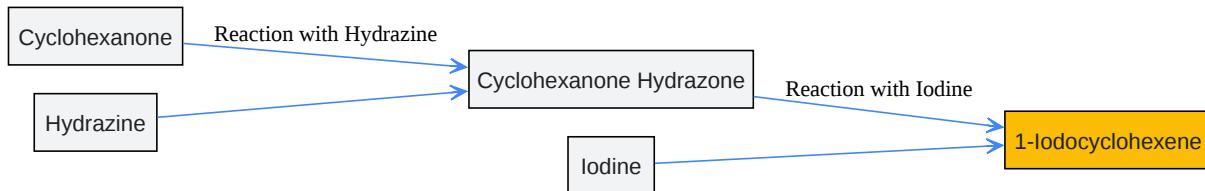
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-iodocyclohexene is a halogenated cyclic alkene of interest in organic synthesis and as a potential intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in synthetic chemistry, reaction kinetics, and process scale-up. This technical guide provides an in-depth overview of the available data for **1-iodocyclohexene** and outlines detailed experimental protocols for the determination of its boiling point and density.

Data Presentation


A comprehensive search of available chemical databases and scientific literature did not yield experimentally determined values for the boiling point and density of **1-iodocyclohexene**. Several sources explicitly state these values as "not available". For the purpose of providing a comparative reference, the properties of the related saturated compound, iodocyclohexane, are presented below. It is critical to note that the presence of the double bond in **1-iodocyclohexene** is expected to influence its physical properties relative to its saturated analog.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
1-Iodocyclohexene	C ₆ H ₉ I	208.04	Not Available	Not Available
Iodocyclohexane	C ₆ H ₁₁ I	210.06	80-81 @ 20 mmHg	1.624 @ 25 °C [1]

Synthesis of 1-Iodocyclohexene

The synthesis of **1-iodocyclohexene** can be achieved through various methods. One common pathway involves the reaction of cyclohexanone with hydrazine to form the corresponding hydrazone, followed by reaction with iodine.

A logical workflow for the synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **1-Iodocyclohexene** from Cyclohexanone.

Experimental Protocols

Given the absence of reported values for the boiling point and density of **1-iodocyclohexene**, the following detailed experimental protocols are provided for their determination.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard technique in organic chemistry laboratories.

Materials:

- **1-Iodocyclohexene** sample
- Thiele tube or other suitable heating apparatus (e.g., oil bath with a stirrer)
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube and thermometer

Procedure:

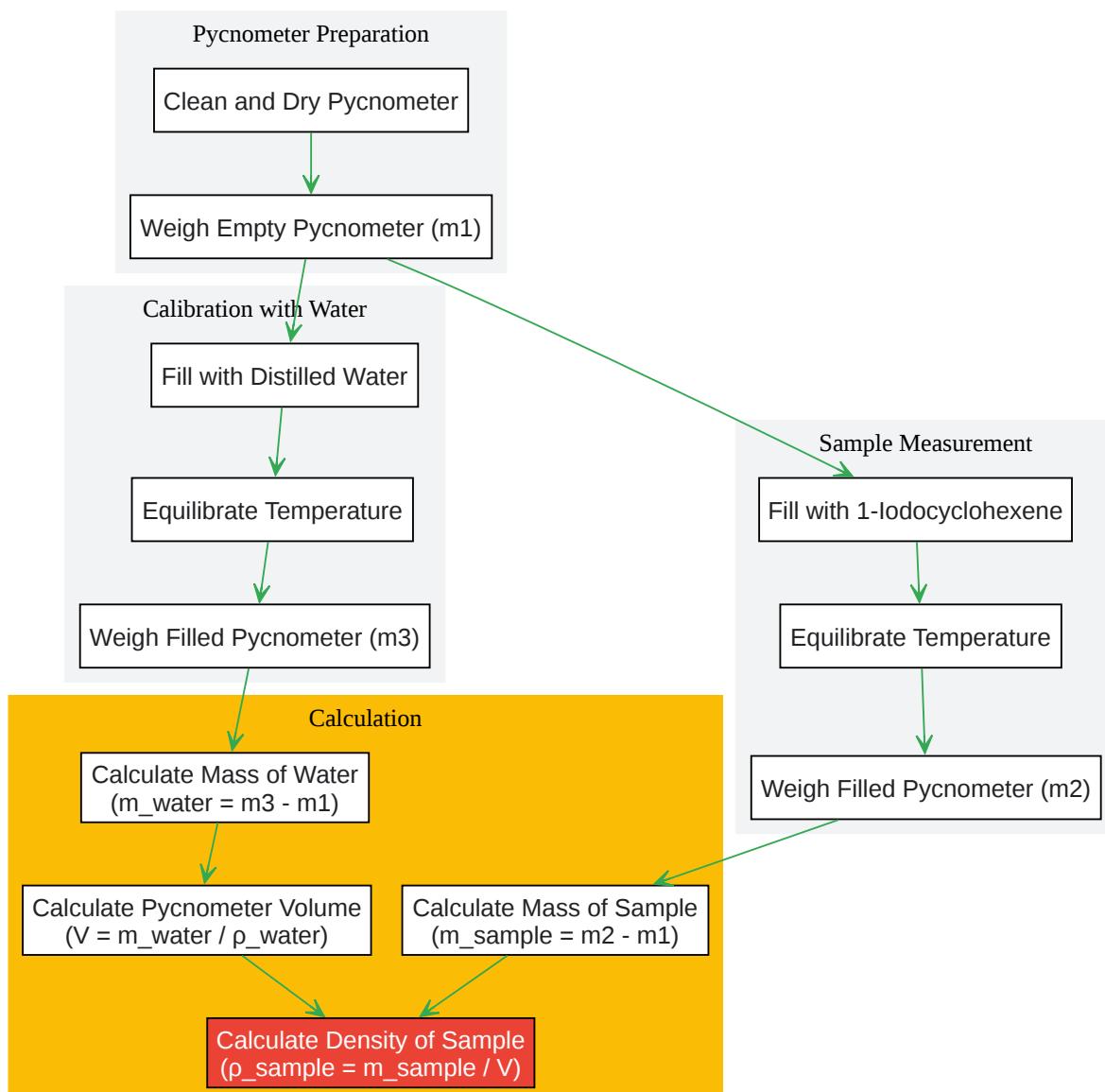
- Sample Preparation: Add a small amount (approximately 0.5 mL) of **1-iodocyclohexene** to the small test tube.
- Capillary Insertion: Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Heating: Immerse the assembly into the Thiele tube or oil bath. The heat should be applied gradually and the heating bath stirred to ensure uniform temperature distribution.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Determination: Continue heating until a steady and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

- Recording: Record the temperature. For accuracy, it is advisable to repeat the measurement.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for measuring the density of liquids.

Materials:


- **1-iodocyclohexene** sample
- Pycnometer (e.g., 10 mL or 25 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Constant temperature water bath

Procedure:

- Cleaning and Drying: Thoroughly clean and dry the pycnometer.
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m_1).
- Filling the Pycnometer: Fill the pycnometer with **1-iodocyclohexene**, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid from the outside.
- Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Mass of Pycnometer with Sample: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m_2).
- Calibration with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4 and 5. Record the mass of the pycnometer filled with water (m_3).
- Calculation:

- Mass of the **1-iodocyclohexene** sample: $m_{\text{sample}} = m_2 - m_1$
- Mass of the water: $m_{\text{water}} = m_3 - m_1$
- Volume of the pycnometer (at the specified temperature): $V = m_{\text{water}} / \rho_{\text{water}}$ (where ρ_{water} is the known density of water at that temperature).
- Density of **1-iodocyclohexene**: $\rho_{\text{sample}} = m_{\text{sample}} / V$

The following diagram illustrates the logical workflow for determining the density of a liquid using a pycnometer.

[Click to download full resolution via product page](#)

Caption: Workflow for density determination using a pycnometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 626-62-0 CAS MSDS (IODOCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Iodocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092552#1-iodocyclohexene-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com